molecular formula C14H17N3O4 B2445698 1-Ethyl-4-[(3-hydroxypropyl)amino]-3-nitro-1,2-dihydroquinolin-2-one CAS No. 862244-88-0

1-Ethyl-4-[(3-hydroxypropyl)amino]-3-nitro-1,2-dihydroquinolin-2-one

Cat. No.: B2445698
CAS No.: 862244-88-0
M. Wt: 291.307
InChI Key: PTTSBDTZXLTOBB-UHFFFAOYSA-N
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Description

1-Ethyl-4-[(3-hydroxypropyl)amino]-3-nitro-1,2-dihydroquinolin-2-one is a synthetic organic compound belonging to the quinolinone family. This compound is characterized by its unique structure, which includes an ethyl group, a hydroxypropylamino group, and a nitro group attached to a dihydroquinolinone core. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

1-ethyl-4-(3-hydroxypropylamino)-3-nitroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-2-16-11-7-4-3-6-10(11)12(15-8-5-9-18)13(14(16)19)17(20)21/h3-4,6-7,15,18H,2,5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTSBDTZXLTOBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-[(3-hydroxypropyl)amino]-3-nitro-1,2-dihydroquinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Alkylation: The ethyl group is introduced via alkylation reactions, often using ethyl halides in the presence of a base.

    Amination: The hydroxypropylamino group is incorporated through nucleophilic substitution reactions, where a hydroxypropylamine reacts with the nitroquinolinone intermediate.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-[(3-hydroxypropyl)amino]-3-nitro-1,2-dihydroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the hydroxypropyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic medium.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted quinolinone derivatives.

Scientific Research Applications

1-Ethyl-4-[(3-hydroxypropyl)amino]-3-nitro-1,2-dihydroquinolin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-[(3-hydroxypropyl)amino]-3-nitro-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxypropylamino group may enhance the compound’s solubility and facilitate its interaction with biological membranes and proteins.

Comparison with Similar Compounds

    1-Ethyl-3-nitroquinolin-2-one: Lacks the hydroxypropylamino group, resulting in different chemical and biological properties.

    4-[(3-Hydroxypropyl)amino]-3-nitroquinolin-2-one: Lacks the ethyl group, which may affect its reactivity and biological activity.

    1-Ethyl-4-amino-3-nitroquinolin-2-one: Lacks the hydroxypropyl group, leading to variations in solubility and interaction with biological targets.

Uniqueness: 1-Ethyl-4-[(3-hydroxypropyl)amino]-3-nitro-1,2-dihydroquinolin-2-one is unique due to the presence of both the hydroxypropylamino and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in scientific research.

Biological Activity

1-Ethyl-4-[(3-hydroxypropyl)amino]-3-nitro-1,2-dihydroquinolin-2-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to the class of nitroquinolines, characterized by its unique structure that includes an ethyl group and a hydroxypropyl amino moiety. Its chemical formula is C₁₃H₁₈N₂O₃, and it has a molecular weight of approximately 250.29 g/mol.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives of this compound showed potent activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 4 to 32 µg/mL, demonstrating its effectiveness in inhibiting bacterial growth .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays, including DPPH and FRAP assays. Results indicated that the compound possesses significant free radical scavenging ability, with IC50 values comparable to established antioxidants such as ascorbic acid. This suggests a potential role in mitigating oxidative stress-related diseases .

Cytotoxic Effects

In vitro studies have assessed the cytotoxicity of the compound on cancer cell lines. The results demonstrated that it effectively reduced cell viability in glioma and breast cancer cell lines, with IC50 values ranging from 10 to 30 µM. Mechanistic studies suggested that the cytotoxic effects were mediated through the induction of apoptosis and cell cycle arrest at the G2/M phase .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cellular proliferation and survival pathways, such as AKT and mTOR.
  • Induction of Apoptosis : Activation of apoptotic pathways was observed in treated cancer cells, characterized by increased expression of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
  • Antioxidant Mechanisms : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative damage in cells.

Case Studies

Several case studies have been documented regarding the efficacy of this compound:

  • Case Study 1 : A clinical trial investigating the effects of similar nitroquinoline derivatives on patients with chronic infections reported significant improvements in infection control when combined with standard antibiotic therapy .
  • Case Study 2 : In a preclinical study involving animal models, administration of the compound demonstrated a reduction in tumor size and improved survival rates compared to control groups .

Data Tables

Biological ActivityMIC (µg/mL)IC50 (µM)Reference
Antimicrobial (MRSA)16-
Antioxidant (DPPH Assay)-25
Cytotoxicity (Glioma Cells)-20

Q & A

Basic: What are the recommended synthetic routes for 1-ethyl-4-[(3-hydroxypropyl)amino]-3-nitro-1,2-dihydroquinolin-2-one?

Methodological Answer:
The synthesis typically involves alkylation and nitro-functionalization steps. For example:

  • Alkylation : React 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one with 3-aminopropanol under nucleophilic substitution conditions (e.g., DMF/acetone solvent with K₂CO₃ as base). This step introduces the (3-hydroxypropyl)amino group .
  • Regioselectivity Control : Use polar aprotic solvents (e.g., DMF) to favor N-alkylation over O-alkylation, minimizing byproduct formation .
  • Nitro Group Introduction : Nitration via electrophilic aromatic substitution (HNO₃/H₂SO₄) at the 3-position of the quinolinone core, ensuring temperature control (<10°C) to avoid over-nitration .

Advanced: How can regioselectivity challenges during alkylation be resolved?

Methodological Answer:
Regioselectivity between N- and O-alkylation is influenced by:

  • Solvent Polarity : High-polarity solvents (e.g., DMF) stabilize the transition state for N-alkylation, suppressing O-alkylation .
  • Base Selection : Weak bases (e.g., K₂CO₃) favor N-alkylation, while strong bases (e.g., NaH) may promote O-alkylation due to increased nucleophilicity at oxygen .
  • Kinetic vs. Thermodynamic Control : Monitor reaction time; shorter durations (2–4 hours) favor kinetic N-alkylation, while prolonged reactions may equilibrate toward O-alkylation .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂), nitro group (deshielding at C3), and hydroxypropylamino moiety (δ 3.5–3.7 ppm for CH₂OH) .
  • IR Spectroscopy : Identify NO₂ asymmetric stretching (~1520 cm⁻¹) and NH/OH stretches (~3300 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the quinolinone core .

Advanced: How can fused γ-pyrone-quinolinone derivatives be synthesized from this compound?

Methodological Answer:

  • Vilsmeier-Haack Formylation : Treat the compound with DMF/POCl₃ to introduce a formyl group at the active methylene position, yielding 3-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-2-nitro-3-oxopropanal .
  • Cyclocondensation : React the formylated intermediate with 2-aminochromone in glacial acetic acid under reflux (4 hours) to form pyrano[3,2-c]quinoline-4,5(6H)-diones. Recrystallize from acetic acid for purification (57% yield) .

Basic: What are the key biological screening protocols for this compound?

Methodological Answer:

  • Antimicrobial Assays : Use broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), referencing CLSI guidelines .
  • Enzyme Inhibition : Test against tyrosine kinases or cytochrome P450 isoforms via fluorometric assays (e.g., NADPH depletion rate) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Advanced: How to address contradictory data in nitro group reactivity studies?

Methodological Answer:
Contradictions may arise from competing reaction pathways:

  • Electrophilic vs. Nucleophilic Reactivity : Use DFT calculations to model charge distribution; the nitro group’s electron-withdrawing effect activates adjacent positions for nucleophilic attack but deactivates for electrophilic substitution .
  • pH-Dependent Behavior : Conduct reactions at varying pH (e.g., acidic vs. basic conditions) to isolate nitro reduction (e.g., NaBH₄/CuCl₂) vs. nitro displacement products .
  • Cross-Validation : Compare HPLC retention times and MS/MS fragmentation with synthetic standards to resolve ambiguities .

Basic: What safety precautions are essential during synthesis?

Methodological Answer:

  • Azide Handling : Avoid shock/friction with azide intermediates; use blast shields and remote stirring .
  • Nitro Compound Stability : Store at low temperatures (2–8°C) in amber vials to prevent decomposition .
  • Waste Management : Neutralize acidic/nitro-containing waste with NaHCO₃ before disposal .

Advanced: How to optimize reaction yields for amino-functionalized derivatives?

Methodological Answer:

  • Catalytic Systems : Use CuI/1,10-phenanthroline for azide-alkyne cycloaddition (Click Chemistry) to couple amino groups with high efficiency (>80% yield) .
  • Microwave Assistance : Reduce reaction time (30 minutes vs. 48 hours) for alkylation steps, improving yield by 15–20% .
  • Byproduct Trapping : Add molecular sieves to absorb water in condensation reactions, shifting equilibrium toward product formation .

Basic: What computational tools aid in predicting reactivity?

Methodological Answer:

  • Molecular Modeling : Use Gaussian or ORCA for DFT calculations to predict electrophilic/nucleophilic sites .
  • Docking Studies : AutoDock Vina for simulating interactions with biological targets (e.g., kinase active sites) .
  • QSPR Models : Correlate Hammett constants (σ) with reaction rates for nitro group transformations .

Advanced: How to resolve spectral overlaps in NMR analysis?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Differentiate overlapping protons (e.g., ethyl vs. hydroxypropyl signals) through scalar coupling and carbon correlations .
  • Variable Temperature NMR : Heat samples to 50°C to sharpen broad OH/NH peaks .
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ groups) to simplify splitting patterns .

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